![molecular formula C11H6F2N2 B12607038 [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile CAS No. 917590-51-3](/img/structure/B12607038.png)
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile is an organic compound characterized by the presence of a difluorophenyl group attached to an ethylidene moiety, which is further connected to a propanedinitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [1-(2,6-Difluorophenyl)ethylidene]propanedinitrile involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
[1-(2,6-Difluorophenyl)ethylidene]aminooxyacetic acid: Similar in structure but contains an aminooxy group instead of nitrile groups.
[1-(2,6-Difluorophenyl)ethylidene]hydrazine: Contains a hydrazine moiety instead of nitrile groups.
Uniqueness
[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile is unique due to its combination of a difluorophenyl group and nitrile functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
917590-51-3 |
|---|---|
分子式 |
C11H6F2N2 |
分子量 |
204.17 g/mol |
IUPAC名 |
2-[1-(2,6-difluorophenyl)ethylidene]propanedinitrile |
InChI |
InChI=1S/C11H6F2N2/c1-7(8(5-14)6-15)11-9(12)3-2-4-10(11)13/h2-4H,1H3 |
InChIキー |
BJZUYHNYCBRYCH-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C#N)C#N)C1=C(C=CC=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


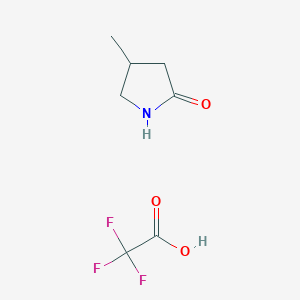
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
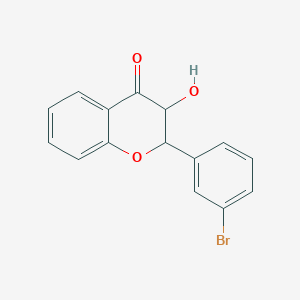
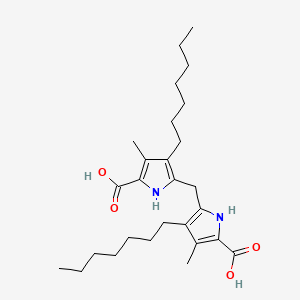
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)

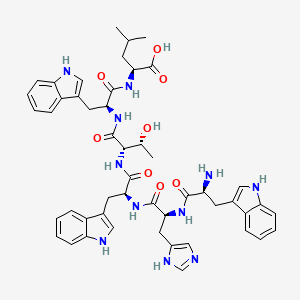
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
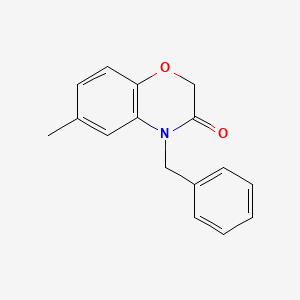
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
